Avoralstat is a small-molecule inhibitor of plasma kallikrein, a serine protease involved in the kallikrein-kinin system. [, , , ] This system plays a role in inflammation, blood pressure regulation, and pain. Avoralstat is investigated for its potential to treat hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of swelling. [, , , ] Avoralstat's potential to inhibit TMPRSS2, a human protease involved in SARS-CoV-2 entry, has also garnered interest for its potential as a prophylactic treatment against COVID-19. [, ]
Future Directions
Optimizing Avoralstat for HAE treatment: Further research is needed to clarify avoralstat's efficacy and safety profile in long-term HAE prophylaxis, potentially leading to dosage optimization and improved treatment strategies. []
Related Compounds
Bromocriptine
Compound Description: Bromocriptine is a dopamine receptor agonist that is primarily used to treat conditions like Parkinson's disease and hyperprolactinemia. It has also shown inhibitory activity against the 3CL pro main protease of SARS-CoV-2 in vitro. []
Relevance: Bromocriptine was identified alongside Avoralstat as a potential inhibitor of the SARS-CoV-2 3CL pro main protease through a computational screening study using a kernel ridge regressor model. [] While structurally distinct from Avoralstat, Bromocriptine exhibited a submicromolar IC50 of 130 nM against 3CL pro, showcasing greater potency compared to Avoralstat's IC50 of 2.16 μM in enzymatic assays. [] Molecular dynamics simulations further revealed Bromocriptine's stable interaction with the 3CL pro binding pocket and its frequent interaction with the catalytic residues His41 and Cys145, contributing to its inhibitory activity. []
Camostat
Compound Description: Camostat is a serine protease inhibitor known to block the activity of TMPRSS2, an enzyme involved in SARS-CoV-2 entry. []
Relevance: Like Avoralstat, Camostat targets TMPRSS2 to inhibit SARS-CoV-2 entry. [] When combined with the antiviral drug Molnupiravir, Camostat demonstrated synergistic suppression of SARS-CoV-2 infection in Calu-3 lung epithelial cells. [] This synergistic effect highlights the potential of combining host-targeting antivirals like Avoralstat and Camostat with direct-acting antivirals like Molnupiravir for enhanced antiviral efficacy. []
Nafamostat
Compound Description: Nafamostat is a serine protease inhibitor that also exhibits inhibitory activity against TMPRSS2, similar to Camostat. []
Relevance: Similar to Avoralstat, Nafamostat acts as a TMPRSS2 inhibitor, interfering with SARS-CoV-2 entry. [] Notably, Nafamostat, when combined with Molnupiravir, also demonstrated synergistic suppression of SARS-CoV-2 infection in Calu-3 lung epithelial cells, indicating a potential for combination therapy with direct-acting antivirals. [] This observation further supports the exploration of combining TMPRSS2 inhibitors like Avoralstat with other antivirals to enhance treatment efficacy against SARS-CoV-2. []
PCI-27483
Compound Description: PCI-27483 is a serine protease inhibitor identified as a potential TMPRSS2 inhibitor through structure-based phylogenetic analysis. [, ]
Relevance: PCI-27483 shares a similar mechanism of action with Avoralstat by inhibiting TMPRSS2 to prevent SARS-CoV-2 entry. [, ] Both compounds were identified through a structure-based phylogenetic computational tool called 3DPhyloFold, which aimed to identify structurally similar serine proteases with known inhibitors that could potentially target TMPRSS2. [, ] This approach highlights the relevance of structural similarity in discovering novel inhibitors like Avoralstat for therapeutic purposes. [, ]
Antipain
Compound Description: Antipain is a naturally occurring protease inhibitor with a broad spectrum of activity against various proteases, including trypsin and papain. [, ]
Relevance: Similar to Avoralstat, Antipain was identified as a potential TMPRSS2 inhibitor through the 3DPhyloFold tool, indicating its potential to block SARS-CoV-2 entry. [, ] This finding underscores the relevance of exploring diverse protease inhibitors, like Avoralstat and Antipain, as potential therapeutic agents for targeting host proteases involved in viral infections. [, ]
Soybean Trypsin Inhibitor
Compound Description: Soybean Trypsin Inhibitor is a serine protease inhibitor derived from soybeans, known for its ability to inhibit trypsin and other serine proteases. [, ]
Relevance: Like Avoralstat, Soybean Trypsin Inhibitor was identified as a potential TMPRSS2 inhibitor through the 3DPhyloFold tool. [, ] This suggests that both compounds share structural similarities with known serine protease inhibitors, allowing them to potentially target TMPRSS2 and inhibit SARS-CoV-2 entry. [, ] This finding highlights the value of exploring naturally occurring protease inhibitors like Soybean Trypsin Inhibitor alongside synthetic compounds like Avoralstat for developing novel antiviral therapies. [, ]
Molnupiravir
Compound Description: Molnupiravir is a direct-acting antiviral drug that targets SARS-CoV-2 RNA-dependent RNA polymerase, inhibiting viral replication. []
Relevance: While Avoralstat targets host factors like TMPRSS2 to block viral entry, Molnupiravir acts directly on the virus to inhibit its replication. [] Despite their different mechanisms of action, combining Avoralstat or other TMPRSS2 inhibitors with Molnupiravir showed synergistic suppression of SARS-CoV-2 infection in vitro. [] This synergistic effect highlights the potential of combining host-targeting and direct-acting antivirals for enhanced antiviral therapy. []
Brequinar
Compound Description: Brequinar is a pyrimidine biosynthesis inhibitor, suggesting potential antiviral activity by interfering with viral nucleic acid synthesis. []
Relevance: While Avoralstat targets viral entry, Brequinar interferes with viral replication through a different mechanism. [] Combining Brequinar with Molnupiravir demonstrated robust synergistic inhibition of SARS-CoV-2, similar to the synergy observed with Avoralstat and Molnupiravir. [] This finding further supports the exploration of combination therapies involving host-targeting antivirals like Avoralstat and agents targeting different stages of the viral lifecycle, such as Brequinar and Molnupiravir. []
Nirmatrelvir
Compound Description: Nirmatrelvir is a SARS-CoV-2 main protease (3CLpro) inhibitor, effectively blocking viral replication. [] It is a key component of the antiviral drug Paxlovid.
Relevance: While Avoralstat targets viral entry by inhibiting TMPRSS2, Nirmatrelvir directly inhibits viral replication by targeting 3CLpro. [] The combination of Nirmatrelvir and Molnupiravir, known as Paxlovid, is currently an approved treatment for COVID-19. [] The synergistic antiviral potency observed with Avoralstat and Molnupiravir combinations is comparable to that of Paxlovid, highlighting the potential of developing novel combination therapies involving TMPRSS2 inhibitors like Avoralstat for treating viral infections. []
C1 Esterase Inhibitor (C1-INH)
Compound Description: C1 Esterase Inhibitor (C1-INH) is a protein that regulates the complement system, a part of the innate immune system. It is used as a treatment for Hereditary Angioedema (HAE), a rare genetic disorder. [, ]
Relevance: Avoralstat, as a Kallikrein inhibitor, and C1-INH, are both used in the management of HAE. [, ] While their mechanisms of action differ, both ultimately aim to control the excessive bradykinin production that leads to angioedema attacks in HAE patients. [, ] This shared therapeutic indication highlights the connection between different approaches to modulating the same biological pathway. [, ]
Lanadelumab
Compound Description: Lanadelumab is a monoclonal antibody that specifically targets and inhibits plasma kallikrein, preventing bradykinin formation. It is used for the prevention of HAE attacks. []
Relevance: Similar to Avoralstat, Lanadelumab targets the kallikrein-kinin system to prevent HAE attacks. [] While Avoralstat acts as a small molecule inhibitor of plasma kallikrein, Lanadelumab achieves its inhibitory effect through antibody binding. [] This comparison highlights the diverse approaches to target the same pathway for therapeutic benefit in HAE. []
Berotralstat
Compound Description: Berotralstat is an orally administered, small molecule inhibitor of plasma kallikrein, similar to Avoralstat. It is used for the prevention of HAE attacks. []
Relevance: Both Avoralstat and Berotralstat are oral, small molecule inhibitors of plasma kallikrein, making them direct competitors in the HAE therapeutic landscape. [] They share a similar mechanism of action, aiming to reduce bradykinin formation and prevent HAE attacks. []
Danazol
Compound Description: Danazol is a synthetic androgen that increases the production of C1-INH, thereby preventing HAE attacks. []
Relevance: Although Avoralstat and Danazol both target the prevention of HAE attacks, they operate through distinct mechanisms. [] Avoralstat directly inhibits plasma kallikrein, while Danazol enhances the production of C1-INH, which then regulates the complement system to prevent bradykinin release. [] This comparison underscores the different approaches to manage HAE and highlights the evolving landscape of HAE treatments. []
Tranexamic Acid
Compound Description: Tranexamic acid is an antifibrinolytic drug that inhibits the breakdown of fibrin, a protein involved in blood clotting. While not directly inhibiting plasma kallikrein, it has been studied for its potential in preventing HAE attacks. []
Relevance: Unlike Avoralstat, which directly targets plasma kallikrein, Tranexamic acid's role in HAE is not fully understood. [] It is believed to have indirect effects on the kallikrein-kinin system. [] Although it was not included in the identified studies, it represents another approach to HAE management and highlights the need for further research into its efficacy and safety compared to drugs like Avoralstat. []
Synthesis Analysis
The synthesis of avoralstat involves several key steps that utilize organic chemistry techniques to achieve the desired molecular structure. One method described includes the use of bromination reactions followed by alkylation processes. For instance, starting from piperonal, a series of reactions including bromination in glacial acetic acid leads to the formation of intermediates that are subsequently transformed into avoralstat through multiple purification steps.
The synthesis can be summarized as follows:
Bromination: Piperonal is treated with bromine in acetic acid to yield 6-bromobenzo[d][1,3]dioxole-5-carbaldehyde.
Formation of Intermediates: Subsequent reactions involve forming various intermediates through alkylation and reduction processes.
Final Product Isolation: The final compound is isolated through recrystallization and purification techniques such as chromatography.
These steps highlight the complexity and precision required in synthesizing avoralstat, ensuring high purity and yield for further pharmacological studies.
Molecular Structure Analysis
Avoralstat's molecular structure can be represented by its chemical formula, which is C18H22BrN3O4. The compound features a unique arrangement that allows it to effectively interact with plasma kallikrein. Notable structural elements include:
Functional Groups: The presence of a bromine atom and various methoxy groups contributes to its biological activity.
Three-Dimensional Configuration: The spatial arrangement of atoms is crucial for binding affinity; avoralstat has been shown to exhibit significant selectivity towards plasma kallikrein compared to other proteases.
Structural Data
Molecular Weight: 396.29 g/mol
Melting Point: Specific melting points are not universally reported but can be approximated based on similar compounds.
Chemical Reactions Analysis
Avoralstat undergoes specific chemical reactions that are critical for its function as an inhibitor. It primarily acts as a competitive inhibitor of plasma kallikrein, binding reversibly to the active site of the enzyme. This interaction prevents the substrate from accessing the active site, thereby inhibiting enzymatic activity.
Key reaction characteristics include:
Inhibition Kinetics: The inhibition constant (IC50) values indicate avoralstat's potency; studies have demonstrated IC50 values in the low micromolar range against plasma kallikrein.
Selectivity Profile: Avoralstat displays a high selectivity index for plasma kallikrein over other serine proteases, which is essential for minimizing side effects during therapeutic use.
Mechanism of Action
The mechanism of action for avoralstat involves its competitive inhibition of plasma kallikrein. By binding to the active site of the enzyme, avoralstat effectively reduces the production of bradykinin, a potent vasodilator responsible for angioedema symptoms.
Process
Binding: Avoralstat binds to plasma kallikrein's active site.
Inhibition: This binding prevents substrate access, leading to decreased bradykinin production.
Therapeutic Effect: The resulting reduction in bradykinin levels alleviates symptoms associated with hereditary angioedema attacks.
Data from preclinical studies indicate that avoralstat significantly reduces bradykinin levels in vivo, supporting its potential as an effective treatment option.
Physical and Chemical Properties Analysis
Avoralstat exhibits several physical and chemical properties relevant to its pharmaceutical application:
Solubility: It has been characterized as having moderate solubility in water, which is critical for oral bioavailability.
Stability: The compound demonstrates stability under physiological conditions but may require specific storage conditions to maintain efficacy.
pH Sensitivity: Its activity can be influenced by pH levels, necessitating careful formulation considerations for oral administration.
Relevant Data
Log P (Partition Coefficient): Indicates hydrophobicity which affects absorption and distribution.
pKa Values: Important for understanding ionization at physiological pH.
Applications
Avoralstat is primarily investigated for its therapeutic applications in treating hereditary angioedema. Clinical trials have shown promising results regarding its efficacy in preventing attacks and managing symptoms:
Clinical Trials: Phase 1 and Phase 2 studies have evaluated safety profiles and pharmacodynamics, demonstrating favorable outcomes compared to existing treatments like C1 esterase inhibitors.
Potential Future Uses: Beyond hereditary angioedema, there may be applications in other conditions where bradykinin plays a role, such as certain cardiovascular diseases or inflammatory disorders.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BCI-215 is an aromatic ketone that is 2,3-dihydro-1H-inden-1-one which is substituted at positions 2, 3, and 5 by (E)-benzylidene, cyclohexylamino, and bromine, respectively. A hyperactivator of fibroblast growth factor signaling in transgenic zebrafish that is devoid of developmental toxicity and restores defective MAPK activity caused by overexpression of DUSP1 and DUSP6 in mammalian cells. It has a role as an antineoplastic agent and an apoptosis inducer. It is a secondary amino compound, an aromatic ketone, an organobromine compound, an enone and a member of indanones.
BD 1047 is a selective antagonist of sigma-1 (σ1) receptors (Ki = 0.9 nM in a radioligand binding assay). It is selective for σ1 receptors with binding affinity values greater than 10,000 nM for human recombinant dopamine, opioid, PCP, and serotonin receptors in vitro. In vivo, pretreatment with BD 1047 protects against convulsions and lethality induced by cocaine and reduces cocaine-induced locomotor activity. It reduces dystonias induced by the σ receptor agonists haloperidol and di-o-tolylguanidine (DTG) in rats in a dose-dependent manner. In vivo administration of BD 1047 also attenuates mechanical allodynia and microglial activation in a rat model of bone cancer pain. BD1047 is a potent and selective Sigma-1 Receptor Antagonist. It has effects in animal studies suggestive of antipsychotic activity and may also be useful in the treatment of neuropathic pain. BD-1047 has >50-fold selectivity at σ1 over σ2 and also >100-fold selectivity over opiate, phencyclidine, muscarinic, dopamine, α1- & α2-adrenoceptor, 5-HT1, and 5-HT2.
BCI-121 is an inhibitor of SET and MYND domain-containing protein 3 (SMYD3). It inhibits histone H3 lysine 4 (H3K4) di- and trimethylation in HT-29 cell lysates when used at a concentration of 100 µM. BCI-121 (100 µM) inhibits proliferation in a panel of colorectal, lung, pancreatic, prostate, and ovarian cancer cell lines in an SMYD3 expression-dependent manner. It induces cell cycle arrest at the S phase and decreases global H5K4 methylation and H3K4 dimethylation in HT-29 cells in a concentration-dependent manner. Intratumoral injection of BCI-121 (20 µM) reduces tumor volume in an MHCC97H hepatocellular carcinoma (HCC) mouse xenograft model. Novel SMYD3 inhibitor, impairing cancer cell growth BCI-121 is an SMYD3 inhibitor. It acts by impairing cancer cell growth.